molecular formula C10H9N3O3 B11883818 3-Ethoxy-2-nitro-1,5-naphthyridine

3-Ethoxy-2-nitro-1,5-naphthyridine

Cat. No.: B11883818
M. Wt: 219.20 g/mol
InChI Key: IZKWPEKIXWMUTQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of an ethoxy group at the third position and a nitro group at the second position on the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-nitro-1,5-naphthyridine typically involves the nitration of 3-ethoxy-1,5-naphthyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-nitro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-2-nitro-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-nitro-1,5-naphthyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethoxy group may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3-Methoxy-2-nitro-1,5-naphthyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-2-amino-1,5-naphthyridine: Reduction product of 3-Ethoxy-2-nitro-1,5-naphthyridine.

    2-Nitro-1,5-naphthyridine: Lacks the ethoxy group.

Uniqueness: this compound is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-ethoxy-2-nitro-1,5-naphthyridine

InChI

InChI=1S/C10H9N3O3/c1-2-16-9-6-8-7(4-3-5-11-8)12-10(9)13(14)15/h3-6H,2H2,1H3

InChI Key

IZKWPEKIXWMUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2C=CC=NC2=C1)[N+](=O)[O-]

Origin of Product

United States

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